molecular formula C14H7F4NO B6377091 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol CAS No. 1261994-54-0

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol

Cat. No.: B6377091
CAS No.: 1261994-54-0
M. Wt: 281.20 g/mol
InChI Key: DECBFZQNXOHEJN-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is a fluorinated organic compound with a molecular weight of 2812 g/mol It is characterized by the presence of both cyano and phenol functional groups, along with fluorine and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phenol group in 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol can undergo oxidation to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The cyano group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(4-fluoro-3-trifluoromethylphenyl)phenol
  • 2-Cyano-5-(2-chloro-3-trifluoromethylphenyl)phenol
  • 2-Cyano-5-(2-fluoro-4-trifluoromethylphenyl)phenol

Uniqueness

2-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the aromatic ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBFZQNXOHEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684965
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-54-0
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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